N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives and piperazine-containing molecules. Compared to these, N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Some similar compounds include:
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is known for its versatility in drug design. The molecular formula is C25H21ClN4O, and it includes functional groups that enhance its interaction with biological targets. The presence of the chlorophenyl and methylphenyl moieties contributes to its lipophilicity and potential for blood-brain barrier permeability.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to exhibit potent inhibitory effects on various cancer cell lines:
- HCT116 (Colon Cancer) : The compound demonstrated an IC50 value of 0.43 µM, significantly more potent than the control drug Melampomagnolide B (IC50 = 4.93 µM) .
- MCF-7 (Breast Cancer) : Another derivative displayed an IC50 of 1.5 µM against MCF-7 cells, indicating strong antiproliferative activity .
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration through modulation of signaling pathways such as Wnt and NF-κB . Additionally, the compound has been observed to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent cell death .
Neuroprotective Effects
Compounds containing the 1,2,3-triazole moiety have also been investigated for neuroprotective effects. For example, a related triazole compound showed significant neuroprotection against Aβ-induced neurotoxicity in SH-SY5Y cells with an IC50 of 2.91 µM . The neuroprotective mechanism was attributed to its ability to inhibit inflammatory pathways and reduce oxidative stress.
Mechanistic Studies
Mechanistic studies using molecular docking have suggested that the compound may act as a dual-binding site inhibitor for acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The presence of specific substituents on the triazole ring influences binding affinity and inhibitory activity against AChE .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : In scopolamine-induced mouse models, treatment with the compound led to significant improvements in cognitive function, suggesting potential applications in treating neurodegenerative diseases .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with the compound resulted in G1 phase arrest in cancer cells, further confirming its role as an anticancer agent .
Summary of Key Findings
Biological Activity | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | HCT116 | 0.43 µM | Apoptosis induction |
Anticancer | MCF-7 | 1.5 µM | Cell cycle arrest |
Neuroprotection | SH-SY5Y | 2.91 µM | Inhibition of inflammation |
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-4-10-19(11-5-15)28-21(17-3-2-12-24-14-17)20(26-27-28)22(29)25-13-16-6-8-18(23)9-7-16/h2-12,14H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGWZUAHZFNJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.